DA-67

Colorimetric Assay H₂O₂ Detection Water Solubility

Traditional water-soluble H₂O₂ chromogens exhibit poor solubility (<1 mM) and low molar absorptivity, limiting aqueous-phase assay sensitivity. DA-67 bridges this gap as a water-soluble phenothiazine-based chromogenic substrate for peroxidase-coupled colorimetric detection-no fluorescence instrumentation required. • Solubility >1 mM; molar absorptivity ε = 90,000 M⁻¹cm⁻¹ (λmax 666 nm) • 4.7× higher sensitivity vs. commercial kits for residual amylase detection in heat-processed foods • Stable signal ~2 h; superior resistance to biological interferents vs. DA-64 Supplied as white-to-pale-blue crystalline powder (MW 408.45, C₁₉H₂₁N₄NaO₃S). For research and IVD manufacturing use only.

Molecular Formula C19H22N4NaO3S
Molecular Weight 409.46
CAS No. 115871-18-6
Cat. No. B568101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDA-67
CAS115871-18-6
Molecular FormulaC19H22N4NaO3S
Molecular Weight409.46
Structural Identifiers
SMILESCN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)NCC(=O)[O-].[Na+]
InChIInChI=1S/C19H22N4O3S.Na/c1-21(2)12-5-7-14-16(9-12)27-17-10-13(22(3)4)6-8-15(17)23(14)19(26)20-11-18(24)25;/h5-10H,11H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1
InChIKeySNQVILINCGMDNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DA-67 (CAS 115871-18-6) Product Guide: Specifications and Core Properties


DA-67 (10-(carboxymethylaminocarbonyl)-3,7-bis(dimethylamino)phenothiazine sodium salt) is a water-soluble chromogenic substrate for the colorimetric detection of hydrogen peroxide (H₂O₂) in the presence of peroxidase (POD) . As a synthetic phenothiazine derivative [1], it is supplied as a crystalline powder (white to pale blue) with a molecular weight of 408.45 g/mol . Its primary application is in biochemical assays for the quantification of H₂O₂, a key intermediate in enzymatic reactions and oxidative stress studies .

DA-67 Differentiation: Why Not All H₂O₂ Detection Reagents Are Interchangeable


Generic substitution of H₂O₂ detection reagents is technically unsound due to fundamental differences in physicochemical properties, analytical performance, and application suitability. Traditional water-soluble chromogens suffer from poor water solubility (<1 mM) and low molar absorptivity, limiting their utility in high-sensitivity aqueous assays [1]. Fluorescent probes like Amplex Red and ADHP offer high sensitivity but require specialized fluorescence instrumentation . Colorimetric alternatives like TMB (3,3',5,5'-tetramethylbenzidine) have lower sensitivity and different spectral properties . DA-67 uniquely bridges this gap by combining high water solubility with high sensitivity in a colorimetric format, enabling robust detection without the complexity of fluorescence or luminescence systems [1].

DA-67: Quantitative Evidence of Performance Advantages


DA-67 vs. Traditional Chromogens: Enhanced Water Solubility

DA-67 demonstrates significantly improved water solubility compared to conventional colorimetric H₂O₂ detection reagents. While traditional water-soluble chromogens are difficult to handle due to poor solubility (<1 mM) [1], DA-67 is soluble in water at a concentration of more than 1 mM, with a practical solubility of 10 mg per 25 mL (approximately 1 mM) [1]. This eliminates the need for organic co-solvents and simplifies assay preparation in purely aqueous biological matrices.

Colorimetric Assay H₂O₂ Detection Water Solubility

DA-67 vs. DA-64: Superior Resistance to Interfering Substances

Within the DA-series of reagents, DA-67 exhibits a quantifiable advantage over its close analog, DA-64. While both offer high water solubility and sensitivity, DA-67 is specifically noted to be more resistant to the influence of coexisting substances, making it particularly suitable for the detection of biological component samples where matrix effects are common [1][2].

Colorimetric Assay H₂O₂ Detection Matrix Interference

DA-67 vs. Commercial Amylase Assays: 4.7x and 4.2x Higher Sensitivity

A 2025 study in Food Analytical Methods demonstrated that a novel amylase assay utilizing DA-67 as the electron acceptor exhibited significantly higher sensitivity compared to optimized commercial assays [1]. Specifically, the DA-67-based assay was 4.7 times more sensitive than the Ceralpha assay (for endo-amylase) and 4.2 times more sensitive than the Betamyl3 assay (for exo-amylase) [1]. The optimized DA-67 assay achieved a minimal detectable amylase activity of 0.33 pkat mL⁻¹ for both α-amylase (endo) and maltogenic amylase (exo) [1].

Amylase Assay Food Analysis Enzyme Activity

DA-67 vs. Traditional Chromogens: High Molar Absorptivity (ε = 90,000 M⁻¹cm⁻¹)

DA-67 generates a colored product (methylene blue) upon oxidation with a molar absorptivity (ε) of 9 × 10⁴ M⁻¹cm⁻¹ per molecule of H₂O₂ at 666 nm [1]. This high molar absorptivity is a key factor in its high sensitivity, as it produces a strong colorimetric signal per unit of analyte. In contrast, many traditional water-soluble chromogens have significantly lower molecular absorption coefficients, resulting in poorer detection limits [1].

Colorimetric Assay H₂O₂ Detection Analytical Sensitivity

DA-67 vs. Fluorescent Probes (Amplex Red/ADHP): Equivalent Sensitivity with Simpler Colorimetric Readout

DA-67 achieves sensitivity levels that rival those of fluorescent probes like Amplex Red and ADHP, but without the requirement for a fluorescence plate reader or fluorometer. While Amplex Red offers a detection limit for H₂O₂ in the picomolar range using fluorescence, DA-67 enables the use of simple, low-cost colorimeters for high-sensitivity detection [1]. This is a key differentiator for laboratories with limited access to specialized fluorescence instrumentation or for field-based assays. The amylase assay study demonstrated a detection limit of 0.33 pkat mL⁻¹ for amylase activity using a standard spectrophotometer [2].

Colorimetric vs. Fluorometric Assay H₂O₂ Detection Instrumentation

DA-67 Applications: High-Impact Scenarios for Scientific and Industrial Use


Quantifying Residual Enzyme Activity in Processed Foods

DA-67 is the electron acceptor of choice for ultra-sensitive, multi-enzyme coupled assays designed to measure residual amylase activity in heat-processed foods like bread. As demonstrated in a 2025 study, the DA-67-based assay provides 4.7x and 4.2x higher sensitivity than optimized commercial kits, enabling the reliable detection of residual α-amylase activity at levels as low as 2.26 ± 0.15% in white bread, which is critical for quality control and predicting shelf-life viscosity loss [1].

High-Sensitivity Colorimetric H₂O₂ Detection in Biological Matrices

For laboratories requiring high-sensitivity H₂O₂ quantification in complex biological samples (e.g., serum, cell lysates, tissue homogenates) but lacking fluorescence instrumentation, DA-67 is the superior choice. Its high water solubility (>1 mM) [2], high molar absorptivity (ε = 90,000 M⁻¹cm⁻¹) [2], and proven resistance to coexisting substances compared to DA-64 [3] enable accurate, low-background measurements using a standard spectrophotometer.

Colorimetric Alternative for Peroxidase-Coupled Immunoassays

DA-67 can be integrated into enzyme-linked immunosorbent assays (ELISAs) and other immunoassays that use horseradish peroxidase (HRP) as a label. It offers a colorimetric alternative to fluorescent substrates like Amplex Red, simplifying instrumentation requirements while maintaining high sensitivity for the detection of HRP-conjugated antibodies in the fmol to pmol range [4]. This is particularly advantageous for field-deployable assays or resource-limited laboratories.

Serum Diamine Oxidase (DAO) Activity Assays in Clinical Research

A validated colorimetric method for serum diamine oxidase (DAO) activity utilizes DA-67 as the chromogen [5]. The method employs a coupled reaction with peroxidase and DA-67 to form methylene blue (λmax = 668 nm) and incorporates ascorbate oxidase to eliminate serum interferences. The assay is suitable for clinical laboratories and provides a stable signal for about 2 hours, enabling the determination of low basal DAO values in the range of 2.8–9.0 units/L [5].

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